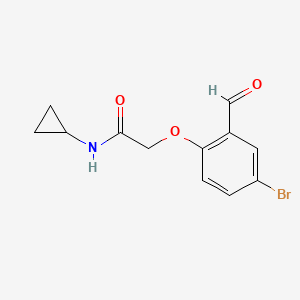

2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide

Description

2-(4-Bromo-2-formylphenoxy)-N-cyclopropylacetamide is a synthetic acetamide derivative featuring a brominated, formyl-substituted phenoxy group and a cyclopropylamine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in antimicrobial and anti-inflammatory research .

Properties

IUPAC Name |

2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c13-9-1-4-11(8(5-9)6-15)17-7-12(16)14-10-2-3-10/h1,4-6,10H,2-3,7H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCGEKLWWIUDPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=C(C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2-formylphenol.

Formation of Phenoxyacetic Acid: The phenol is reacted with chloroacetic acid under basic conditions to form 2-(4-bromo-2-formylphenoxy)acetic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

Oxidation: 2-(4-bromo-2-carboxyphenoxy)-N-cyclopropylacetamide.

Reduction: 2-(4-bromo-2-hydroxymethylphenoxy)-N-cyclopropylacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific target and the nature of the interaction.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Key Observations :

- Formyl vs. Other Electrophilic Groups : The formyl group in the target compound offers a reactive site for further functionalization (e.g., Schiff base formation), unlike methyl or butyryl groups in analogs .

- Halogen Positioning : Bromine at the 4-position (target compound) versus 2- or 3-position (others) alters steric and electronic effects, impacting binding to biological targets .

Physicochemical Properties

Table 3: Spectral and Physical Data

Key Insights :

Table 4: Hazard Profiles

Notes:

Biological Activity

2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : this compound

- CAS Number : 926259-87-2

- Molecular Formula : C12H12BrNO3

- Molecular Weight : 300.14 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound demonstrates significant antimicrobial activity against a range of bacterial strains.

- Anticancer Activity : Preliminary investigations indicate potential anticancer effects, particularly in inhibiting the growth of specific cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Inhibits proliferation of cancer cell lines (e.g., breast cancer) |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Notably:

- Cyclin-dependent Kinases (CDKs) : The compound has been shown to inhibit CDK activity, which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study: Anticancer Effects in Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in:

- A significant reduction in cell viability.

- Induction of apoptosis as evidenced by increased caspase activity.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activities of this compound. Key findings include:

- Synthesis : The compound is synthesized through a multi-step reaction involving bromination, formylation, and acetamide formation.

-

Biological Assays : Various assays have confirmed its antibacterial and anticancer properties. For instance:

- Disk Diffusion Method : Used to assess antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- MTT Assay : Employed to evaluate cytotoxicity in cancer cell lines.

Table 2: Research Findings on Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.